molecular formula C17H27ClN2O5 B2800260 Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride CAS No. 1052403-72-1

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride

Cat. No.: B2800260
CAS No.: 1052403-72-1
M. Wt: 374.86
InChI Key: UAHZOWARLQWLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a synthetic piperazine derivative characterized by a 2-hydroxypropyl linker, a 4-methoxyphenoxy aromatic group, and an ethyl carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Synthesis typically involves coupling a piperazine core with functionalized phenoxypropyl groups via nucleophilic substitution or condensation reactions, followed by HCl salt formation . For example, analogous compounds like ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride () are synthesized using similar protocols, highlighting the modularity of this chemical class.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5.ClH/c1-3-23-17(21)19-10-8-18(9-11-19)12-14(20)13-24-16-6-4-15(22-2)5-7-16;/h4-7,14,20H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZOWARLQWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the hydroxy group: The hydroxy group is introduced through a nucleophilic substitution reaction using a suitable hydroxylating agent.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate compound with 4-methoxyphenol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of hydroxy-containing compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Aryl Substituent Purity (%) Retention Time (min) Melting Point Key Functional Groups
Target: Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate hydrochloride 4-Methoxyphenoxy N/A N/A N/A Piperazine, ethyl carboxylate, hydroxypropyl
Compound 9 () 4-Chlorophenoxy 100 5.10 Not reported Imidazolidine-2,4-dione, chlorophenyl
Compound 10 () 2-Methoxyphenyl 99.04 4.69 Not reported Imidazolidine-2,4-dione, naphthalen-1-yl
Compound XVIII () Xanthen-9-one N/A N/A N/A Piperazine, xanthenone, ethyl carboxylate
HBK14 () 2,6-Dimethylphenoxy N/A N/A N/A Piperazine, ethoxyethyl

Key Observations :

  • Aryl Group Impact: The 4-methoxyphenoxy group in the target compound may enhance solubility compared to chlorinated (Compound 9) or bulky naphthyl (Compound 10) analogs .
  • Retention Time : Shorter retention times (e.g., 4.69 min for Compound 10) correlate with higher hydrophilicity, suggesting the target’s methoxy group could moderate chromatographic behavior .
  • Purity : High purity (>97%) in analogs () reflects optimized synthetic routes, likely applicable to the target compound.

Biological Activity

Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure, including a piperazine ring and various substituents that may influence its pharmacological properties. The following article provides an in-depth examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H27ClN2O5C_{17}H_{27}ClN_{2}O_{5}, with a molecular weight of 374.86 g/mol. The structure can be represented as follows:

  • Piperazine Ring : Central to the compound, providing basic nitrogen atoms that can interact with biological targets.
  • Ethyl Ester Group : Contributes to the lipophilicity of the compound, enhancing membrane permeability.
  • Hydroxypropyl Group : May engage in hydrogen bonding with biological receptors.
  • Methoxyphenoxy Moiety : Potentially involved in specific interactions with target proteins or enzymes.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Piperazine Derivative : Reaction of piperazine with ethyl chloroformate.
  • Introduction of Hydroxypropyl Group : Reaction with epichlorohydrin under basic conditions.
  • Final Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and pathways:

  • Receptor Interaction : The piperazine ring likely interacts with neurotransmitter receptors, influencing signaling pathways related to pain modulation and inflammation.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, although detailed mechanisms remain to be fully elucidated.

Pharmacological Effects

Research indicates that this compound exhibits several potential pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies have shown promise in reducing inflammation in animal models.
  • Analgesic Effects : The compound may modulate pain pathways, suggesting potential use as an analgesic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the piperazine class, providing insights into their therapeutic potential:

StudyCompoundFindings
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylateDemonstrated significant oral antiallergy activity (ED50 = 3 mg/kg).
Piperazine derivativesShowed varied activity against inflammatory pathways, with some compounds exhibiting IC50 values in the low nanomolar range.
Related piperazine compoundsIndicated potential for modulating pain responses through receptor interactions.

Q & A

(Basic) What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound features a piperazine ring, a 2-hydroxypropyl linker, and a 4-methoxyphenoxy substituent. The piperazine moiety enables hydrogen bonding and protonation-dependent solubility, critical for interactions with biological targets . The hydroxyl group on the propyl chain participates in nucleophilic substitutions or esterification, while the methoxyphenoxy group contributes to lipophilicity, influencing membrane permeability . Reactivity is modulated by adjusting pH and temperature during synthesis, as seen in analogous piperazine derivatives where acidic conditions favor ring closure, and basic conditions stabilize intermediates .

(Advanced) How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Synthetic optimization involves:

  • Stepwise functionalization : Introduce the 4-methoxyphenoxy group via nucleophilic epoxide ring-opening reactions, as demonstrated in structurally similar compounds .
  • Catalyst selection : Use EDC•HCl/HOBt for amide bond formation between the piperazine carboxylate and hydroxypropyl intermediate, minimizing side reactions .
  • Purification strategies : Employ flash chromatography (EtOAc/hexane gradients) followed by recrystallization in Et2O to isolate the hydrochloride salt . Yield improvements (e.g., 70–85%) are achievable by controlling stoichiometric ratios of reactants and reaction time .

(Basic) What analytical techniques are essential for confirming the molecular structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2), hydroxyl proton (δ 4.5–5.5 ppm), and methoxyphenoxy aromatic signals (δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 373.89) and fragmentation patterns .
  • HPLC : Retention time consistency (e.g., 4.6–5.1 minutes under C18 column conditions) ensures purity >95% .

(Advanced) How can researchers resolve discrepancies in reported receptor-binding affinities for piperazine derivatives like this compound?

Conflicting binding data often arise from:

  • Assay variability : Differences in receptor subtype selectivity (e.g., 5-HT1A_{1A} vs. α1_1-adrenergic receptors) and buffer conditions (pH, ionic strength) .
  • Stereochemical considerations : Unresolved stereocenters (e.g., at the hydroxypropyl chain) may lead to enantiomeric activity differences. Chiral HPLC or X-ray crystallography can clarify structural contributions .
  • Data normalization : Use internal standards (e.g., known agonists/antagonists) to calibrate IC50_{50} values across studies .

(Basic) What pharmacological targets are commonly associated with piperazine derivatives, and how might this compound interact with them?

Piperazine derivatives target:

  • CNS receptors : Dopamine D2_2 and serotonin 5-HT2A_{2A} receptors, modulating neurotransmission .
  • Enzymes : Monoamine oxidases (MAOs) or phosphodiesterases (PDEs), where the methoxyphenoxy group may enhance inhibitory potency .
  • Ion channels : The hydroxyl group facilitates hydrogen bonding with voltage-gated calcium channels, as observed in related antihypertensive agents .

(Advanced) What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Piperazine rings are prone to hydrolysis at extremes (pH <3 or >8) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C typical for hydrochloride salts) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; methoxyphenoxy groups may undergo demethylation under UV light .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced blood-brain barrier (BBB) permeability?

  • Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to increase logP, as seen in analogs with 4-chlorophenoxy substituents .
  • Hydrogen bond reduction : Replace the hydroxyl group with a methoxy or ester to minimize polar surface area, improving BBB penetration .
  • Steric shielding : Incorporate bulky substituents (e.g., isopropyl) to block P-glycoprotein efflux, a strategy validated in CNS-active piperazines .

(Basic) What synthetic impurities are commonly observed in this compound, and how can they be quantified?

  • Byproducts : Unreacted epoxide intermediates (e.g., glycidyl ethers) or N-alkylation side products .
  • Degradation products : Hydrolyzed piperazine rings or demethylated phenols .
  • Quantification : Use UPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to achieve baseline separation. Limit impurities to <0.15% per ICH guidelines .

(Advanced) How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to 5-HT1A_{1A} receptors, leveraging crystallographic data (PDB ID: 7E2Z). The methoxyphenoxy group may occupy hydrophobic pockets, while the piperazine nitrogen forms salt bridges with Asp116 .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

(Advanced) What experimental controls are critical when evaluating this compound’s in vitro cytotoxicity?

  • Positive controls : Use doxorubicin or staurosporine to validate assay sensitivity .
  • Solvent controls : Ensure DMSO concentration ≤0.1% to avoid solvent-induced toxicity .
  • Cell line validation : Test multiple lines (e.g., HEK293, SH-SY5Y) to rule out lineage-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.